molecular formula C19H20N4O3 B2812309 3,7,7-trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 654633-97-3

3,7,7-trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No. B2812309
CAS RN: 654633-97-3
M. Wt: 352.394
InChI Key: YHJPUFVICIRSNV-UHFFFAOYSA-N
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Description

3,7,7-trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a useful research compound. Its molecular formula is C19H20N4O3 and its molecular weight is 352.394. The purity is usually 95%.
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Scientific Research Applications

Synthesis Protocols

Several studies have focused on the efficient synthesis of derivatives of 3,7,7-trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one. For instance, Shi and Yang (2011) developed a protocol for synthesizing a series of 4-aryl-3,7,7-trimethyl-1-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinolin-5(6H)-ones. Their method involved a three-component reaction in an ionic liquid without a catalyst, offering advantages such as mild reaction conditions and shorter reaction times (Shi & Yang, 2011). Similarly, Wang and Shi (2012) also synthesized a series of 4-aryl-3,7,7-trimethyl-1-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinolin-5(6H)-ones via a three-component reaction, but in aqueous media, highlighting advantages like higher yields and lower costs (Wang & Shi, 2012).

Structural Analysis

Comprehensive structural analysis of such compounds has been performed in several studies. Ferreira et al. (2013) conducted a single-crystal X-ray diffraction and theoretical study on mono hydrates of three 2H-pyrazolo[4,3-c]quinolin-3(5H)-one derivatives, providing insights into the molecular structure and stability of these compounds (Ferreira et al., 2013).

Chemical Reactions and Properties

Zemlyanaya et al. (2017) studied the alkylation and acylation of synthesized pyrazolo[3,4-b]pyridine derivatives, offering insights into the chemical properties and potential reactions involving 3,7,7-trimethyl-4-[(E)-2-phenylethenyl]-2,4,6,7,8,9-hexahydro-5H-pyrazolo-[3,4-b]quinolin-5-one (Zemlyanaya et al., 2017). Chebanov et al. (2008) described regio- and chemoselective multicomponent protocols for synthesizing various pyrazoloquinolinones and pyrazoloquinazolinones, shedding light on the versatility of these compounds in chemical reactions (Chebanov et al., 2008).

properties

IUPAC Name

3,7,7-trimethyl-4-(4-nitrophenyl)-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-10-15-16(11-4-6-12(7-5-11)23(25)26)17-13(20-18(15)22-21-10)8-19(2,3)9-14(17)24/h4-7,16H,8-9H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJPUFVICIRSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7,7-trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

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